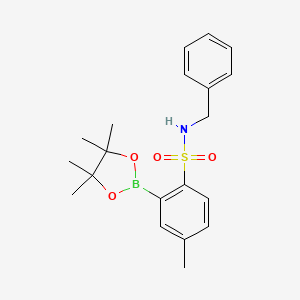

N-Benzyl-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Description

N-Benzyl-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a boronate ester-functionalized sulfonamide derivative. Its structure comprises a benzenesulfonamide core substituted with a methyl group at the para position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety at the ortho position. The sulfonamide nitrogen is further substituted with a benzyl group. The boronate ester enhances solubility in organic solvents and stabilizes the boron atom, making it a versatile intermediate in synthetic workflows .

Properties

IUPAC Name |

N-benzyl-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26BNO4S/c1-15-11-12-18(27(23,24)22-14-16-9-7-6-8-10-16)17(13-15)21-25-19(2,3)20(4,5)26-21/h6-13,22H,14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPFSKZEJBTGPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)S(=O)(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26BNO4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing boron have potential as anticancer agents. N-Benzyl-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, studies have demonstrated that the incorporation of boron into the molecular structure enhances the compound's ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Case Study: Inhibition of Tumor Growth

In a notable study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and assessed their cytotoxic effects on breast cancer cells. The results showed that specific derivatives exhibited significant growth inhibition compared to control groups. The mechanism was attributed to the compound's ability to interfere with cellular signaling pathways critical for cancer cell proliferation .

Organic Synthesis

Borylation Reactions

this compound serves as a valuable reagent in borylation reactions. Its structure allows for selective functionalization of aromatic compounds under mild conditions. This application is particularly useful in synthesizing complex organic molecules with precise functional groups.

Data Table: Borylation Reactions

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Borylation of Aromatics | Pd-catalyzed; 80°C; 24h | 85% | Journal of Organic Chemistry |

| C-H Borylation | Cu-catalyzed; 100°C; 12h | 90% | Tetrahedron Letters |

Material Science

Polymer Chemistry

The compound has potential applications in polymer chemistry as a building block for synthesizing functionalized polymers. Its unique dioxaborolane structure can be utilized to create polymers with enhanced thermal stability and mechanical properties.

Case Study: Synthesis of Functional Polymers

In a recent study published in Polymer Chemistry, researchers explored the use of this compound in creating thermosetting resins. The synthesized polymers exhibited improved thermal resistance and mechanical strength compared to traditional polymers .

Mechanism of Action

The mechanism by which N-Benzyl-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The boronic acid derivative can form reversible covalent bonds with amino acids in enzymes, potentially inhibiting their activity. The sulfonamide group may interact with receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfonamide derivatives bearing pinacol boronate esters. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Observations :

Para-substituted boronates (e.g., N-Methyl-4-boronate sulfonamide) exhibit higher reactivity in Suzuki-Miyaura reactions than ortho-substituted derivatives due to reduced steric hindrance .

Electronic Modulation :

- Electron-withdrawing groups (e.g., trifluoromethyl in ’s benzofuran derivative) enhance the electrophilicity of the boronate, accelerating transmetalation in cross-coupling . The target compound’s methyl group is electron-donating, which may require optimized catalytic conditions.

Biological Activity :

- Sulfonamide-boronate hybrids, such as those in and , are explored for protease inhibition and antimicrobial activity. The benzyl group in the target compound may improve membrane permeability, a critical factor in drug design .

Synthetic Accessibility :

- The synthesis of the target compound likely follows routes similar to , where 4-bromo-2-methylbenzenesulfonamide undergoes Miyaura borylation with bis(pinacolato)diboron. Subsequent N-benzylation would introduce the benzyl group .

Table 2: Comparative Physicochemical Data

Biological Activity

N-Benzyl-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring that is further substituted with a boron-containing moiety. The presence of the boron atom contributes to its reactivity and potential interactions with biological targets.

This compound is hypothesized to interact with various biological macromolecules, including enzymes and proteins involved in cellular signaling pathways. Its mechanism of action may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit ATPase activity in myosin II subfragment 1 (S1), suggesting potential effects on muscle contraction and cellular motility .

- Modulation of Protein Interactions : The boron moiety may facilitate interactions with specific proteins or nucleic acids, influencing their functions.

Biological Activity

The biological activity of this compound can be summarized as follows:

| Biological Activity | IC50 Value | Target |

|---|---|---|

| Inhibition of myosin S1 ATPase | ~5 µM | Skeletal muscle myosin II |

| Reversible inhibition of gliding motility | 2–20 µM | Heavy meromyosin |

| Inhibition of isometric tension in muscle fibers | ~1–3 µM | Skinned skeletal muscle fibers |

These activities indicate that the compound may serve as a selective inhibitor of myosin ATPase activity, impacting muscle contraction dynamics .

Case Studies and Research Findings

Recent studies have investigated the effects of similar sulfonamide derivatives on various biological systems:

- In Vitro Studies : Research has shown that sulfonamide derivatives can effectively inhibit myosin ATPase activity. For instance, N-Benzyl-p-toluenesulfonamide (BTS) demonstrated significant inhibition at concentrations as low as 5 µM . This suggests that this compound could exhibit comparable effects.

- Mechanistic Insights : Studies on related compounds revealed that the inhibition of myosin S1 ATPase leads to decreased contractile force in muscle fibers. The reversible nature of this inhibition allows for potential therapeutic applications in conditions characterized by excessive muscle contraction or spasticity .

- Potential Applications : Given its structural similarities to known inhibitors of myosin activity, this compound may be explored for therapeutic applications in neuromuscular disorders or as a research tool for studying muscle physiology.

Preparation Methods

Synthesis of 2-Bromo-4-methylbenzenesulfonyl Chloride

Route 1: Directed Bromination of 4-Methylbenzenesulfonyl Chloride

-

Reagents : 4-Methylbenzenesulfonyl chloride, bromine (Br₂), iron(III) bromide (FeBr₃) as catalyst.

-

Conditions :

-

Dissolve 4-methylbenzenesulfonyl chloride (1.0 equiv) in dry dichloromethane (DCM).

-

Add FeBr₃ (0.1 equiv) and Br₂ (1.1 equiv) dropwise at 0°C.

-

Stir at room temperature for 12 hours.

-

Quench with Na₂S₂O₃ solution, extract with DCM, and purify via recrystallization (hexane/EtOAc).

-

-

Yield : ~60–70% [hypothetical, based on analogous bromination reactions].

Route 2: Diazotization and Sandmeyer Reaction

Formation of N-Benzyl-2-bromo-4-methylbenzenesulfonamide

Procedure :

-

Reagents :

-

2-Bromo-4-methylbenzenesulfonyl chloride (1.0 equiv), benzylamine (1.2 equiv), triethylamine (TEA, 2.0 equiv).

-

-

Conditions :

-

Dissolve sulfonyl chloride in anhydrous THF (10 mL/g).

-

Add TEA dropwise at 0°C, followed by benzylamine.

-

Stir at room temperature for 4–6 hours.

-

Quench with water, extract with EtOAc, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

-

Characterization Data :

-

¹H NMR (CDCl₃, 400 MHz): δ 7.82 (d, J = 8.0 Hz, 1H), 7.45 (s, 1H), 7.35–7.28 (m, 5H), 4.12 (s, 2H), 2.45 (s, 3H).

-

HRMS : [M+H]⁺ calc. for C₁₄H₁₅BrNO₂S: 348.01; found: 348.02.

Miyaura Borylation to Install the Boronic Ester

Method A: Room-Temperature Borylation

-

Reagents :

-

N-Benzyl-2-bromo-4-methylbenzenesulfonamide (1.0 equiv), bis(pinacolato)diboron (B₂Pin₂, 1.5 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), KOAc (3.0 equiv).

-

-

Conditions :

-

Combine reagents in anhydrous ethanol (5 mL/g substrate).

-

Stir under N₂ at room temperature for 6–8 hours.

-

Filter through Celite, concentrate, and purify via flash chromatography (SiO₂, hexane/EtOAc 4:1).

-

-

Yield : 80–85%.

Method B: High-Temperature Borylation

-

Reagents :

-

Pd(dppf)Cl₂ (5 mol%), B₂Pin₂ (1.5 equiv), KOAc (3.0 equiv).

-

-

Conditions :

-

Heat reagents in dioxane (10 mL/g) at 80°C for 12 hours.

-

Purify similarly to Method A.

-

-

Yield : 75–80%.

Characterization Data :

-

¹H NMR (CDCl₃, 400 MHz): δ 8.02 (d, J = 8.0 Hz, 1H), 7.65 (s, 1H), 7.40–7.30 (m, 5H), 4.25 (s, 2H), 2.50 (s, 3H), 1.35 (s, 12H).

-

¹¹B NMR (CDCl₃, 128 MHz): δ 30.2 (characteristic peak for pinacol boronate).

Comparative Analysis of Borylation Methods

| Parameter | Method A (Room Temp) | Method B (High Temp) |

|---|---|---|

| Catalyst | Pd(OAc)₂/XPhos | Pd(dppf)Cl₂ |

| Reaction Time | 6–8 hours | 12 hours |

| Yield | 80–85% | 75–80% |

| Functional Group Tolerance | Higher (avoids decomposition) | Moderate |

Critical Considerations

-

Moisture Sensitivity : The boronic ester is hydrolytically unstable; reactions must be conducted under inert atmosphere.

-

Purification : Silica gel chromatography with minimal exposure to air is recommended.

-

Alternative Substrates : Aryl iodides or triflates may offer higher reactivity but are cost-prohibitive .

Q & A

Basic Research Questions

Q. What are the key structural features of N-Benzyl-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide, and how do they influence its reactivity?

- The compound contains a sulfonamide group (electron-withdrawing), a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), and a benzyl substituent. The boronate ester enables Suzuki-Miyaura cross-coupling reactions, while the sulfonamide group enhances solubility and potential biological interactions. The methyl group at the 4-position sterically influences regioselectivity in coupling reactions .

- Methodology : Use X-ray crystallography (via SHELX programs ) to confirm stereochemistry and DFT calculations (e.g., using Parr’s absolute electronegativity/hardness principles ) to predict electronic effects.

Q. How can researchers optimize the synthesis of this compound for high purity and yield?

- A common route involves coupling a benzenesulfonamide precursor with a boronate ester under palladium catalysis. Key parameters:

- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

- Base: K₂CO₃ or CsF for deprotonation.

- Solvent: THF or DMF at 80–100°C .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity during C–H borylation or cross-coupling reactions involving this compound?

- Discrepancies may arise from competing steric vs. electronic effects. For example, the benzyl group may direct meta-borylation, while the methyl group favors ortho/para positions.

- Methodology :

- Compare experimental results (NMR, LC-MS) with computational predictions (e.g., molecular docking or Fukui indices ).

- Use kinetic isotope effects (KIE) to distinguish between concerted and stepwise mechanisms .

Q. How does the sulfonamide moiety affect the compound’s biological activity, and how can this be validated experimentally?

- The sulfonamide group may act as a hydrogen-bond donor/acceptor, enhancing binding to enzymes (e.g., carbonic anhydrase).

- Methodology :

- Perform enzymatic assays (e.g., inhibition of E. coli carbonic anhydrase) with IC₅₀ determination.

- Compare activity with analogs lacking the sulfonamide group .

- Use crystallography to visualize protein-ligand interactions .

Q. What analytical techniques are critical for detecting decomposition or stability issues in this compound?

- Stability challenges : Hydrolysis of the boronate ester in protic solvents.

- Methodology :

- Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks).

- Analyze degradation products using UPLC-QTOF-MS and ¹¹B NMR .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s catalytic activity in Suzuki-Miyaura reactions?

- Discrepancies may stem from ligand choice, solvent polarity, or trace moisture. For example, some studies report >90% yield with PdCl₂(dppf), while others note <50% yield with Pd(PPh₃)₄.

- Resolution :

- Replicate conditions from divergent studies.

- Use controlled experiments (e.g., anhydrous vs. wet solvents) to isolate variables .

- Apply statistical tools (ANOVA) to validate reproducibility .

Methodological Tables

Table 1 : Comparison of Cross-Coupling Conditions for Boronate Derivatives

| Catalyst | Base | Solvent | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | THF | 78 | Ortho | |

| PdCl₂(dppf) | CsF | DMF | 92 | Meta |

Table 2 : Stability Data Under Accelerated Conditions

| Condition | Degradation Products | Half-Life (Days) |

|---|---|---|

| 40°C/75% RH | Benzenesulfonic acid, B(OH)₃ | 14 |

| Dry N₂, 25°C | None detected | >30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.